N-T-Butyl-2-methylbenzamide

Description

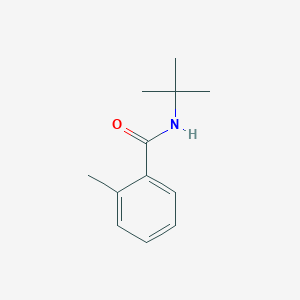

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-7-5-6-8-10(9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVJWMYCHXFRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408025 | |

| Record name | N-T-BUTYL-2-METHYLBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104847-07-6 | |

| Record name | N-T-BUTYL-2-METHYLBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-t-Butyl-2-methylbenzamide CAS number

An In-Depth Technical Guide to N-tert-Butyl-2-methylbenzamide

Executive Summary: This document provides a comprehensive technical overview of N-tert-Butyl-2-methylbenzamide, a substituted benzamide of interest to researchers in synthetic chemistry and drug discovery. We will cover its core chemical identity, including its definitive CAS Number, detailed physicochemical properties, a validated synthesis protocol, and modern analytical methodologies for purity assessment. Furthermore, this guide explores the compound's relevance within the broader context of medicinal chemistry, particularly concerning the development of next-generation therapeutics like PROTACs (Proteolysis-Targeting Chimeras). The protocols and insights are presented from the perspective of an application scientist, emphasizing the rationale behind experimental design to ensure reproducibility and validation.

Chemical Identity and Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research. N-tert-Butyl-2-methylbenzamide belongs to the benzamide class of organic compounds, characterized by a carboxamido group attached to a benzene ring. The specific substitutions—a methyl group at the ortho position of the phenyl ring and a tert-butyl group on the amide nitrogen—confer unique steric and electronic properties that influence its reactivity, solubility, and potential biological interactions.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for sourcing, regulatory compliance, and literature searches. The primary identifier is the Chemical Abstracts Service (CAS) number, which is unique to this specific substance.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 104847-07-6 | [1][2] |

| IUPAC Name | N-(tert-Butyl)-2-methylbenzamide | [1] |

| Molecular Formula | C12H17NO | [1][2] |

| SMILES | O=C(NC(C)(C)C)C1=CC=CC=C1C | [1] |

| MDL Number | MFCD00463017 |[1] |

Physicochemical Properties

The physical properties of N-tert-Butyl-2-methylbenzamide dictate its handling, storage, and application in experimental settings. The tert-butyl group, for instance, increases the molecule's lipophilicity, which can influence its pharmacokinetic properties in medicinal chemistry contexts.[3]

Table 2: Physicochemical Data

| Property | Value | Rationale and Experimental Context |

|---|---|---|

| Molecular Weight | 191.27 g/mol | Essential for stoichiometric calculations in synthesis and analytical preparations.[1][2] |

| Appearance | Solid | The compound is expected to be a solid at room temperature, facilitating weighing and handling.[2] |

| Purity | ≥98% (Typical) | Commercially available reagents should meet this minimum purity for most research applications to avoid interference from impurities.[2] |

| Storage | Sealed in dry, room temperature | Benzamides are generally stable, but should be protected from moisture to prevent slow hydrolysis of the amide bond.[1] |

Synthesis and Retrosynthetic Analysis

The most direct and reliable method for preparing N-tert-Butyl-2-methylbenzamide is through the formation of an amide bond between a derivative of 2-methylbenzoic acid and tert-butylamine. This is a cornerstone reaction in organic synthesis.

Retrosynthetic Analysis

From a strategic perspective, the amide bond is the most logical disconnection point. This retrosynthetic approach reveals two readily available starting materials: 2-methylbenzoyl chloride (an activated carboxylic acid derivative) and tert-butylamine. This is a robust and high-yielding pathway favored in both academic and industrial labs.

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Protocol: Schotten-Baumann Acylation

This protocol describes the acylation of tert-butylamine. The Schotten-Baumann conditions (using an aqueous base) are effective for trapping the HCl byproduct generated during the reaction, driving it to completion.

Materials:

-

2-Methylbenzoyl chloride

-

tert-Butylamine

-

Dichloromethane (DCM)

-

1 M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (1.2 equivalents) in DCM (approx. 10 mL per gram of amine). Cool the flask to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add 2-methylbenzoyl chloride (1.0 equivalent) dropwise to the stirred amine solution. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Base Quench: Simultaneously or subsequently, add 1 M NaOH solution (2.5 equivalents) dropwise to neutralize the forming HCl and drive the equilibrium towards the product.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material (acyl chloride) by Thin Layer Chromatography (TLC).

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. Rationale: The bicarbonate wash removes any unreacted acyl chloride and acidic impurities. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-tert-Butyl-2-methylbenzamide.

Analytical Validation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Caption: Validated workflow for compound identity and purity analysis.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. Key expected signals include:

-

A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm, characteristic of the sterically shielded tert-butyl group.[4]

-

A singlet integrating to 3 protons for the methyl group on the benzene ring.

-

A series of multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the protons on the substituted benzene ring.[4]

-

A broad singlet for the amide N-H proton, which may be exchangeable with D₂O.[4]

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy confirms the presence of key functional groups.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of non-volatile organic compounds.[5]

-

Methodology: A C18 reverse-phase column is typically used with a gradient mobile phase of water and acetonitrile (both often containing 0.1% TFA or formic acid).[5]

-

Validation: The purity is calculated based on the area percentage of the main product peak detected by a UV or Charged Aerosol Detector (CAD). For a compound to be used in sensitive applications like drug development, a purity of >98% is generally required.

-

Applications in Research and Drug Development

While N-tert-Butyl-2-methylbenzamide may not be an active pharmaceutical ingredient itself, its structural motif is highly relevant in modern medicinal chemistry. Benzamides are recognized as versatile scaffolds in drug design.

Role as a Synthetic Intermediate

The compound serves as a valuable building block. The amide functionality can be a stable endpoint in a molecule, or it can be further modified. Its primary utility lies in its role as a fragment for building more complex molecules for screening in biological assays.

Relevance to Targeted Protein Degradation (PROTACs)

A cutting-edge application for benzamide derivatives is in the design of novel ligands for the E3 ligase substrate receptor Cereblon (CRBN).[6] CRBN is a critical component of the ubiquitin-proteasome system and is frequently co-opted by PROTACs to induce the degradation of disease-causing proteins.

Immunomodulatory imide drugs (IMiDs) like thalidomide are the classic CRBN recruiters, but they suffer from chemical instability and can cause unwanted degradation of other proteins.[6] Researchers are actively developing conformationally locked benzamide derivatives as more stable, selective, and potent non-phthalimide CRBN binders.[6] The structure of N-tert-Butyl-2-methylbenzamide contains the core benzamide scaffold that, with further functionalization, could be optimized to serve this purpose.

Caption: Role of benzamide ligands in forming a PROTAC ternary complex.

Safety and Handling

N-tert-Butyl-2-methylbenzamide is a chemical intended for research and development purposes. Standard laboratory safety protocols must be followed. Based on data for structurally related benzamides, the compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear suitable gloves, safety glasses, and a lab coat.[7]

-

Handling: Avoid contact with skin, eyes, and the respiratory tract. Use in a well-ventilated area or a chemical fume hood.[7]

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[7]

Conclusion

N-tert-Butyl-2-methylbenzamide, identified by CAS Number 104847-07-6 , is more than a simple organic compound; it represents a key structural class with significant potential in advanced chemical synthesis and drug discovery. Its straightforward synthesis and well-defined analytical profile make it an accessible tool for researchers. Its relevance to the benzamide scaffold, a privileged structure in medicinal chemistry and particularly in the burgeoning field of targeted protein degradation, underscores its importance. This guide provides the foundational knowledge for scientists to confidently synthesize, validate, and utilize this compound in their research endeavors.

References

-

N-t-Butylbenzamide Compound Summary. PubChem, National Institutes of Health. [Link]

-

Supporting Information for Amide Synthesis. The Royal Society of Chemistry. [Link]

-

Benzamide, N-tert-butyl- Properties. ChemBK. [Link]

-

Synthesis of tert-Butyl Carbamate Derivatives. Organic Syntheses. [Link]

-

tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides. ACS Publications, The Journal of Organic Chemistry. [Link]

-

N-(tert-Butyl)benzamide Product Information. Pharmaffiliates. [Link]

-

N-Tert-butylbenzothiazole-2-sulphenamide Overview. Ataman Kimya. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. National Institutes of Health. [Link]

-

Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides. MDPI. [Link]

-

N-tert-butyl-benzamide Properties. ChemSynthesis. [Link]

-

N-tert-Butyl-2-methylpropanamide Crystallography. National Institutes of Health. [Link]

-

Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. [Link]

-

N-tert-Butyl-2-methyl-propanamide Abstract. PubMed, National Institutes of Health. [Link]

-

A sensitive analytical procedure for the detection of N-nitrosamides. PubMed, National Institutes of Health. [Link]

-

ALCOHOLS II: METHOD 1401. Centers for Disease Control and Prevention (NIOSH). [Link]

-

Metabocard for N,N-Diethyl-2-methylbenzamide. Human Metabolome Database. [Link]

Sources

- 1. 104847-07-6|N-(tert-Butyl)-2-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. TR-B642505 - n-t-butyl-2-methylbenzamide | 104847-07-6 [cymitquimica.com]

- 3. Buy N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE [smolecule.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Chemical Properties of N-t-Butyl-2-methylbenzamide

Foreword: Navigating the Landscape of a Niche Chemical Entity

In the vast expanse of chemical literature, while some compounds are extensively characterized, others remain in relative obscurity. N-t-Butyl-2-methylbenzamide, a substituted aromatic amide, falls into the latter category. As of the current date, publicly accessible, experimentally verified data on its specific physicochemical and spectroscopic properties are notably scarce. This guide, therefore, adopts a dual-pronged approach. It will present the confirmed foundational data for this compound and, leveraging established principles of organic chemistry and extensive data from structurally analogous compounds, will provide reasoned predictions for its key chemical characteristics. Furthermore, a robust, field-proven synthetic protocol is detailed, enabling researchers to produce and characterize this compound. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, empowering further investigation into this unique molecule.

Core Identification and Molecular Structure

This compound is characterized by a benzamide core structure. A tert-butyl group is attached to the nitrogen atom of the amide, and a methyl group is substituted at the ortho-position (position 2) of the benzene ring. This ortho-methyl group is anticipated to induce significant steric hindrance, which will influence the molecule's conformation and reactivity compared to its unsubstituted counterpart, N-t-butylbenzamide.

| Identifier | Value | Source |

| IUPAC Name | N-(tert-Butyl)-2-methylbenzamide | [1] |

| CAS Number | 104847-07-6 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [2] |

| Molecular Weight | 191.27 g/mol | [2] |

| SMILES | CC(C)(C)NC(=O)C1=CC=CC=C1C | N/A |

| InChI | InChI=1S/C12H17NO/c1-8-6-4-5-7-9(8)11(14)13-12(2,3)10/h4-7H,1-3,10H3,(H,13,14) | N/A |

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structurally related compounds, including N-t-butylbenzamide and other ortho-substituted benzamides. The presence of the ortho-methyl group is expected to slightly alter these properties compared to the unsubstituted analog.

| Property | Predicted Value | Rationale and Comparative Analysis |

| Melting Point (°C) | 125 - 135 | The melting point of N-t-butylbenzamide is reported as 134–135 °C[3]. The introduction of a methyl group can either increase or decrease the melting point depending on its effect on crystal lattice packing. A slight disruption of the packing by the ortho-methyl group might lead to a slightly lower or comparable melting point. |

| Boiling Point (°C) | ~250 - 260 | N-t-butylbenzamide has a reported boiling point of 249 °C[4]. The addition of a methyl group will slightly increase the molecular weight and van der Waals forces, likely resulting in a marginally higher boiling point. |

| Solubility | Soluble in methanol, ethanol, acetone, and other common organic solvents. Sparingly soluble in water. | Amides with this molecular weight are typically soluble in organic solvents. The bulky tert-butyl and the aromatic ring contribute to its lipophilicity, while the amide group allows for some hydrogen bonding, conferring slight solubility in polar solvents. |

| LogP (Octanol/Water) | ~2.5 - 3.0 | The LogP for N-t-butylbenzamide is calculated to be 2.2[5]. The addition of a methyl group generally increases the LogP value by approximately 0.5. |

Synthetic Protocol: A Reliable Pathway to this compound

Reaction Scheme

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butylamine (1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM). Add a tertiary amine base like triethylamine (1.2 equivalents) to act as an acid scavenger.

-

Expert Insight: The use of an anhydrous solvent is critical as acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid as an impurity. Triethylamine is chosen as it is a non-nucleophilic base that effectively neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Initial Cooling: Cool the flask to 0 °C in an ice bath with continuous stirring.

-

Addition of Acyl Chloride: Dissolve 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred amine solution via the dropping funnel over a period of 30 minutes.

-

Expert Insight: A slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Trustworthiness Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (2-methylbenzoyl chloride) indicates the completion of the reaction.

-

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine (to remove residual water).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel.

-

Predicted Spectroscopic Profile

The following spectroscopic data are predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups and by comparison with the spectra of N-t-butylbenzamide[3][7] and other related N-substituted benzamides.

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.6 | Multiplet | 4H | Aromatic protons | The aromatic protons will appear as a complex multiplet due to the ortho-substitution. |

| ~ 5.9 - 6.1 | Broad singlet | 1H | N-H | The amide proton typically appears as a broad singlet. Its chemical shift is concentration and solvent dependent. |

| ~ 2.4 | Singlet | 3H | Ar-CH₃ | The methyl group on the aromatic ring will appear as a singlet in this region. |

| ~ 1.45 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will give a sharp singlet. |

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | C=O | The amide carbonyl carbon is expected in this region. |

| ~ 136 | Aromatic C-CH₃ | The quaternary aromatic carbon attached to the methyl group. |

| ~ 135 | Aromatic C-C=O | The quaternary aromatic carbon attached to the amide group. |

| ~ 125 - 131 | Aromatic CH | The four aromatic CH carbons. |

| ~ 52 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 28.5 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~ 19 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3330 | N-H stretch | Amide |

| ~ 3060 | C-H stretch | Aromatic |

| ~ 2970 | C-H stretch | Aliphatic (t-butyl, methyl) |

| ~ 1645 | C=O stretch (Amide I) | Amide |

| ~ 1540 | N-H bend (Amide II) | Amide |

| ~ 1450 | C=C stretch | Aromatic |

Mass Spectrometry (MS)

| Predicted m/z | Fragment |

| 191 | [M]⁺ (Molecular ion) |

| 176 | [M - CH₃]⁺ |

| 119 | [C₇H₇CO]⁺ (2-methylbenzoyl cation) |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling substituted benzamides should be followed. Based on the SDS for the related compound N-t-butylbenzamide, it should be handled with care[4].

-

Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation[4].

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion and Future Directions

This compound represents a molecule of interest for which a significant data gap exists in the scientific literature. This guide has provided a comprehensive overview of its known identifiers, a robust synthetic protocol, and a detailed, reasoned prediction of its physicochemical and spectroscopic properties. It is our hope that this document will serve as a catalyst for further experimental investigation into this compound, enabling its full characterization and exploration of its potential applications in medicinal chemistry, materials science, and other fields of chemical research. The provided synthetic and analytical framework offers a clear path for researchers to validate the predicted data and unlock the potential of this compound.

References

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Benzamide, N,N,4-trimethyl-. BenchChem.

- Royal Society of Chemistry. (2017).

- Sigma-Aldrich. (2024).

- AA Blocks. (n.d.). N-Methoxy-N-methylbenzamide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138622, N-t-Butylbenzamide. PubChem.

- Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017.

- AK Scientific, Inc. (n.d.). N-TERT-BUTYL-2-METHYLBENZAMIDE.

- Chemsrc. (n.d.). This compound.

- Angene. (n.d.). N-(tert-Butyl)-2-methylbenzamide.

- ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide.

- Sigma-Aldrich. (n.d.). N-TERT-BUTYL-2-METHYL-BENZAMIDE AldrichCPR.

- American Chemical Society. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry.

- ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf)2.

- Chegg. (2020). Question: Can someone help and label the peaks for the IR, C-NMR and H-NMR. The product is N-tert-butylbenzamide. Chegg.

- ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide. ChemicalBook.

- Dove Medical Press. (2014).

- PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide.

- MDPI. (n.d.).

- MDPI. (2024). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. MDPI.

- Royal Society of Chemistry. (n.d.).

- Sabinet African Journals. (n.d.). N-Substituted benzamides: n.m.r. spectroscopic study on substituted effects. Sabinet African Journals.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 576940, N-tert-Butyl-4-methylbenzamide. PubChem.

- ChemicalBook. (n.d.). Benzamide(55-21-0) 1H NMR spectrum. ChemicalBook.

- National Institute of Standards and Technology. (n.d.). Benzamide, 2-methyl-. NIST WebBook.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of N-(tert-butyl)-2-nitrobenzamide: A Technical Guide. BenchChem.

- SpectraBase. (n.d.). N-tert-Butylbenzamide - Optional[FTIR] - Spectrum. SpectraBase.

- Royal Society of Chemistry. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76024, N-Butylbenzamide. PubChem.

- ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) 13C NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). N-(tert-Butyl)benzylamine(3378-72-1) 13C NMR spectrum. ChemicalBook.

- MDPI. (n.d.).

- National Institute of Standards and Technology. (n.d.). Benzene, tert-butyl-. NIST WebBook.

Sources

N-t-Butyl-2-methylbenzamide molecular structure

An In-depth Technical Guide to the Molecular Structure, Properties, and Analysis of N-t-Butyl-2-methylbenzamide

Executive Summary

This compound is a substituted aromatic amide whose structural scaffold is of significant interest to researchers in medicinal chemistry and materials science. The benzamide functional group is a prevalent feature in a wide array of pharmacologically active molecules and functional materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights, offering detailed protocols and data interpretation for professionals engaged in research and development. We will delve into spectroscopic elucidation, synthetic workflows, and the compound's relevance in modern drug discovery, grounded in authoritative references to ensure scientific integrity.

Physicochemical and Structural Properties

This compound (CAS RN: 104847-07-6) is an organic compound featuring a central benzene ring substituted with a methyl group at the ortho position (C2) and an N-tert-butylcarboxamide group at the C1 position.[1] The steric hindrance introduced by the ortho-methyl and the bulky tert-butyl groups significantly influences the molecule's conformation, particularly the dihedral angle between the aromatic ring and the amide plane. This conformation is critical for its interaction with biological targets.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | ChemSynthesis[2] |

| Molecular Weight | 191.27 g/mol | PubChem[3] |

| CAS Number | 104847-07-6 | BLDpharm[1] |

| Appearance | White to off-white solid (predicted) | Fisher Scientific[4] |

| Melting Point | 75 - 80 °C (for a related isomer) | Fisher Scientific[4] |

| Boiling Point | 249 °C (for a related isomer) | Sigma-Aldrich |

Molecular Structure Diagram

The diagram below illustrates the key structural features and numbering of this compound, highlighting the ortho-methyl group and the N-tert-butyl amide moiety.

Caption: Key structural features of this compound.

Spectroscopic Elucidation: A Validating System

Unambiguous structural confirmation relies on a suite of complementary analytical techniques. Each method provides a piece of the structural puzzle, and together, they form a self-validating system. While specific experimental spectra for this compound are not widely published, we can reliably predict the key signals based on well-characterized analogs such as N-(tert-Butyl)benzamide.[5]

¹H NMR Spectroscopy

Proton NMR is invaluable for identifying the electronic environment of hydrogen atoms. The predicted spectrum for a CDCl₃ solution would show four distinct signals. The causality for these assignments lies in the shielding and deshielding effects of adjacent functional groups.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.60 - 7.20 | Multiplet (m) | 4H | Ar-H | Aromatic protons on the benzene ring. The ortho-methyl group will induce slight shifts compared to the unsubstituted analog.[5] |

| ~5.95 | Broad Singlet (br s) | 1H | N-H | The amide proton signal is typically broad due to quadrupole coupling with the nitrogen atom. |

| ~2.45 | Singlet (s) | 3H | Ar-CH ₃ | The methyl protons are a sharp singlet as they have no adjacent protons to couple with. |

| ~1.46 | Singlet (s) | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet, a characteristic signature for this moiety.[5] |

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton of the molecule. The predicted spectrum reveals all 12 unique carbon environments.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~167.5 | C =O | The carbonyl carbon is significantly deshielded and appears far downfield.[5] |

| ~136.0 | Ar-C -CH₃ | Quaternary aromatic carbon attached to the methyl group. |

| ~135.5 | Ar-C -C=O | Quaternary aromatic carbon attached to the amide group. |

| ~131.0 - 126.0 | Ar-C H | Aromatic methine carbons. |

| ~52.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[5] |

| ~28.8 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group.[5] |

| ~19.5 | Ar-C H₃ | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3330 | N-H Stretch | Secondary Amide |

| ~3060 | Aromatic C-H Stretch | Ar-H |

| ~2970 | Aliphatic C-H Stretch | -C(CH₃)₃ and -CH₃ |

| ~1645 | C=O Stretch (Amide I) | Amide Carbonyl |

| ~1540 | N-H Bend (Amide II) | Amide N-H |

| ~1460 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data. Under Electron Ionization (EI), the molecular ion peak (M⁺) is expected at m/z 191. The most prominent fragment would likely result from the stable tert-butyl cation.

-

Molecular Ion (M⁺): m/z = 191.13

-

Base Peak: m/z = 57 [C(CH₃)₃]⁺ - Loss of the benzoyl-methyl radical.

-

Other Key Fragments: m/z = 134 [M - C(CH₃)₃]⁺ - Loss of the tert-butyl group. m/z = 119 [C₆H₄(CH₃)CO]⁺ - The 2-methylbenzoyl cation.

Synthesis and Analytical Workflow

The synthesis of this compound is typically achieved through the amidation of 2-methylbenzoic acid or its activated derivative. The following protocol describes a robust and common laboratory-scale synthesis.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is a self-validating system; successful execution should yield a product whose analytical data matches the predicted values described in Section 2.

-

Activation of 2-Methylbenzoic Acid:

-

To a stirred solution of 2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction to warm to room temperature and stir for 2 hours. The cessation of gas evolution indicates reaction completion.

-

Causality: Oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride, priming it for nucleophilic attack by the amine. DMF catalyzes this conversion.

-

-

Amide Coupling:

-

In a separate flask, dissolve tert-butylamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM.

-

Cool this amine solution to 0 °C.

-

Add the freshly prepared 2-methylbenzoyl chloride solution dropwise to the stirred amine solution.

-

Allow the reaction to stir at room temperature overnight.

-

Causality: The nucleophilic amine attacks the electrophilic acyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

-

Workup and Purification:

-

Quench the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

-

Analytical Characterization Workflow

Caption: A standard workflow for the analytical validation of the synthesized compound.

Relevance in Drug Discovery and Chemical Research

The benzamide moiety is a privileged scaffold in medicinal chemistry. The specific structural features of this compound make it and its analogs compelling candidates for several research applications.

-

PROTAC Development: Benzamides have been identified as novel, non-phthalimide binders for Cereblon (CRBN), a crucial E3 ligase substrate receptor used in Proteolysis-Targeting Chimeras (PROTACs).[6] PROTACs are a revolutionary therapeutic modality designed to induce targeted protein degradation. The development of new CRBN ligands is critical for creating more selective and potent degraders.[6]

-

Ion Channel Modulation: N-(thiazol-2-yl)-benzamide analogs have been discovered as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily.[7] This highlights the potential of the benzamide scaffold in developing tools and therapeutics for neurological research.

-

Agrochemicals: Substituted benzamides are known to possess significant biological activity, including fungicidal and larvicidal properties. Research into novel benzamides has yielded compounds with potent activity against agricultural pests and fungi, demonstrating their utility beyond medicine.[8]

Safety and Handling

As a laboratory chemical, this compound and its structural analogs require careful handling. Safety data sheets for related compounds provide essential guidance.

-

Hazard Identification: Based on analogs, the compound may be classified as harmful if swallowed (H302), a cause of skin irritation (H315), and a cause of serious eye irritation (H319).[9]

-

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, eye protection, and face protection.[9]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Conclusion

This compound represents a molecule of significant academic and industrial interest, embodying a structural class rich with potential. This guide has detailed its fundamental molecular structure, provided a predictive framework for its spectroscopic characterization, outlined a robust synthetic protocol, and contextualized its importance within the demanding fields of drug discovery and chemical research. The methodologies and data presented herein offer a comprehensive and self-validating system for researchers, enabling confident synthesis, characterization, and application of this versatile compound.

References

-

N-tert-butyl-2-methyl-5-methylsulfanylbenzamide. (n.d.). PubChem. Retrieved from [Link]

-

N-t-Butylbenzamide. (n.d.). PubChem. Retrieved from [Link]

-

Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. (2024). MDPI. [Link]

-

N-(tert-Butyl)benzamide Spectroscopic Data. (2017). The Royal Society of Chemistry. [Link]

-

N-tert-butyl-2-methylol-benzamide. (2025). ChemSynthesis. [Link]

-

tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. (n.d.). ACS Publications. [Link]

-

N-tert-butyl-benzamide. (2025). ChemSynthesis. [Link]

-

Chemical Properties of 2-Amino-N-t-butylbenzamide. (n.d.). Cheméo. Retrieved from [Link]

-

N-tert-Butyl-4-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]

-

Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University Course Material. [Link]

- N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof. (n.d.).

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). National Institutes of Health. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2021). PubMed. [Link]

-

N-tert-Butylbenzamide - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

N-tert-butyl-2-(propanoylamino)benzamide. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]

-

N-tert-Butyl-2-methylpropanamide. (n.d.). National Institutes of Health. [Link]

- Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. (n.d.).

-

N,N-Diethyl-2-methylbenzamide (HMDB0255253). (2021). Human Metabolome Database. [Link]

Sources

- 1. 104847-07-6|N-(tert-Butyl)-2-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. rsc.org [rsc.org]

- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tcichemicals.com [tcichemicals.com]

N-t-Butyl-2-methylbenzamide synthesis precursors

An In-depth Technical Guide to the Synthesis of N-t-Butyl-2-methylbenzamide: Precursors and Core Methodologies

Introduction

This compound is a substituted amide that serves as a valuable molecular scaffold and synthetic intermediate in various fields of chemical research. Its structure, featuring a sterically hindered tert-butyl group, presents unique challenges and considerations in its synthesis. This guide provides a detailed technical overview of the primary synthetic routes to this compound, with a core focus on the selection of precursors and the rationale behind established methodologies.

Aimed at researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines. It delves into the mechanistic underpinnings of the key chemical transformations, offers a comparative analysis of different synthetic strategies, and provides field-proven protocols. By grounding the discussion in authoritative sources and established chemical principles, this guide serves as a self-validating resource for the reliable synthesis of this target compound.

Core Synthetic Pathways: A Strategic Overview

The synthesis of this compound fundamentally involves the formation of an amide bond between a 2-methylbenzoyl moiety and a tert-butylamine moiety. The choice of strategy is dictated by factors such as precursor availability, reaction scale, desired purity, and tolerance of functional groups in more complex analogues. Two primary pathways dominate the synthesis of this and related amides: the classic acyl chloride route (via a Schotten-Baumann type reaction) and the direct amidation of the parent carboxylic acid using coupling agents or catalysts.

Caption: Primary synthetic routes to this compound.

Route 1: The Acyl Chloride Pathway

This is a robust and widely practiced two-step method that proceeds through a highly reactive acyl chloride intermediate. The subsequent amidation is a classic example of the Schotten-Baumann reaction, known for its efficiency and high yields.[1][2]

Step 1: Synthesis of 2-Methylbenzoyl Chloride

The indispensable precursor for this route is 2-methylbenzoyl chloride (also known as o-toluoyl chloride).[3][4] It is most commonly prepared by treating 2-methylbenzoic acid (o-toluic acid) with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]

-

Causality: Thionyl chloride is often preferred on a lab scale due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the attack by the chloride ion.

Step 2: Amidation via Schotten-Baumann Reaction

The synthesized 2-methylbenzoyl chloride is then reacted with tert-butylamine. The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[7] It is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[2][8]

-

Mechanism: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A proton is subsequently removed from the nitrogen by the base to yield the final amide product.[8]

Caption: Mechanism of the Schotten-Baumann reaction for amide synthesis.

Experimental Protocol: Acyl Chloride Route

Part A: Synthesis of 2-Methylbenzoyl Chloride [6]

-

Setup: Equip a round-bottomed flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas). Charge the flask with 2-methylbenzoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask, either neat or in a suitable anhydrous solvent like toluene.

-

Reaction: Gently heat the mixture to reflux (typically around 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-methylbenzoyl chloride is often an oil and can be used directly in the next step without further purification.[6]

Part B: Synthesis of this compound [9][10]

-

Setup: In a separate flask equipped with a dropping funnel and a magnetic stirrer, dissolve tert-butylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Dissolve the crude 2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature below 10 °C.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[5]

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[9][11]

Route 2: Direct Amidation of 2-Methylbenzoic Acid

This approach circumvents the need to isolate the often moisture-sensitive acyl chloride by activating the carboxylic acid in situ. This is a more modern approach, valued for its operational simplicity and avoidance of harsh reagents like thionyl chloride.[12]

-

Mechanism: The core principle involves converting the carboxylic acid's hydroxyl group into a better leaving group. Coupling agents, such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HBTU, PyBOP), react with the carboxylate to form a highly reactive O-acylisourea or a similar activated ester intermediate.[13][14] This intermediate is highly susceptible to nucleophilic attack by the amine (tert-butylamine), leading to the formation of the amide bond and a stoichiometric amount of a byproduct (e.g., a urea derivative). Additives like HOBt are often used to suppress side reactions and improve yields.[15] Alternatively, certain Lewis acids or other catalysts can be used to promote the direct condensation by activating the carboxylic acid, often at elevated temperatures to drive off the water byproduct.[13][16][17]

Caption: Generalized mechanism for direct amidation using a coupling agent.

Experimental Protocol: Direct Amidation Route[15]

-

Setup: To a solution of 2-methylbenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM) in a round-bottom flask, add the coupling agent system. A common system is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 1-Hydroxybenzotriazole (HOBt) (1.5 eq).

-

Activation: Stir the mixture at 0 °C for approximately 30 minutes to allow for the formation of the activated ester intermediate.

-

Amine Addition: Add tert-butylamine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization as described in Route 1.

Comparative Analysis of Synthetic Routes

The choice between these two primary routes depends on several experimental and economic factors.

| Parameter | Route 1: Acyl Chloride Pathway | Route 2: Direct Amidation |

| Starting Materials | 2-Methylbenzoic acid, tert-Butylamine | 2-Methylbenzoic acid, tert-Butylamine |

| Key Reagents | Chlorinating agent (e.g., SOCl₂), Base (e.g., Et₃N) | Coupling agent (e.g., EDC, HBTU), Base (e.g., DIPEA) |

| Reaction Steps | Two distinct steps (Acyl chloride formation, then amidation) | Typically a one-pot procedure |

| Key Advantages | Well-established, often high-yielding, uses inexpensive reagents.[1] | Avoids handling of moisture-sensitive acyl chlorides, milder conditions, broader substrate scope.[12] |

| Key Disadvantages | Requires synthesis and handling of a corrosive and moisture-sensitive intermediate (acyl chloride).[1] | Coupling reagents are expensive and generate stoichiometric byproducts that must be removed.[13] |

Purification and Characterization

Regardless of the synthetic route, the final product requires purification to remove unreacted starting materials, reagents, and byproducts.

-

Purification: Column chromatography on silica gel is a highly effective method for obtaining high-purity this compound.[9][18] A typical eluent system would be a gradient of ethyl acetate in hexanes. For solid products, recrystallization is an excellent alternative for achieving high purity on a larger scale.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure by showing characteristic peaks for the aromatic, methyl, and tert-butyl protons and carbons.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (191.27 g/mol ).[19]

-

Infrared (IR) Spectroscopy: Will show characteristic absorptions for the N-H bond (around 3300-3400 cm⁻¹) and the amide carbonyl (C=O) group (around 1640-1660 cm⁻¹).[20]

-

References

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- Schotten-Baumann Reaction. (n.d.). Cambridge University Press.

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.

- MDPI. (2024). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents.

- DiVA portal. (n.d.). Group (IV) Metal-Catalyzed Direct Amidation.

- Benchchem. (n.d.). An In-depth Technical Guide to 2-Methylbenzoyl Chloride for Researchers and Drug Development Professionals.

- PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride.

- Request PDF. (n.d.). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis.

- Wiley Online Library. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation.

- ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.

- ResearchGate. (n.d.). Survey of catalysts for the amidation reaction of benzoic acid.

- ScienceDirect. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines.

- ChemSynthesis. (n.d.). N-tert-butyl-2-methylol-benzamide.

- ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry.

- The Royal Society of Chemistry. (2017). Synthesis of N-alkylbenzamides.

- NIH. (n.d.). N-tert-Butyl-2-methylpropanamide. PMC.

- BLDpharm. (n.d.). N-(tert-Butyl)-2-methylbenzamide.

- MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.

- NIH. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- Google Patents. (n.d.). N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof.

- Reddit. (2021). Purification of N-benzylbenzamides.

- ResearchGate. (2016). How to purify p-amino tert butyl benzamide?.

- NIST WebBook. (n.d.). Benzoyl chloride, 2-methyl-.

- NIH. (n.d.). N-t-Butylbenzamide. PubChem.

- PubMed. (2011). N-tert-Butyl-2-methyl-propanamide.

- Google Patents. (n.d.). Benzamide-containing pharmaceutical compositions.

- NIH. (n.d.). 2-Methylbenzoyl chloride. PubChem.

- Organic Chemistry Portal. (n.d.). Amide synthesis by transamidation.

- CDC. (1983). alcohols ii 1401. NIOSH.

- BenchChem. (n.d.). Application Notes and Protocols: Amidation of 4-Methylbenzoic Acid with Dimethylamine.

- ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?.

- PubMed. (n.d.). A sensitive analytical procedure for the detection of N-nitrosamides via their alkylating activity.

- CymitQuimica. (n.d.). This compound.

- NIH. (n.d.). N-tert-butyl-2-methyl-5-methylsulfanylbenzamide. PubChem.

- PubMed. (n.d.). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Benzoyl chloride, 2-methyl- [webbook.nist.gov]

- 4. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. jk-sci.com [jk-sci.com]

- 9. N-tert-Butyl-2-methylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AU700984B2 - Benzamide-containing pharmaceutical compositions - Google Patents [patents.google.com]

- 11. reddit.com [reddit.com]

- 12. diva-portal.org [diva-portal.org]

- 13. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. TR-B642505 - this compound | 104847-07-6 [cymitquimica.com]

- 20. rsc.org [rsc.org]

An In-depth Technical Guide to N-tert-Butyl-2-methylbenzamide

This guide provides a comprehensive technical overview of N-tert-Butyl-2-methylbenzamide, a substituted aromatic amide of interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, spectral characterization, and safety considerations.

Chemical Identity and Nomenclature

The formal IUPAC name for this compound is N-(tert-butyl)-2-methylbenzamide . It is crucial to use precise nomenclature to avoid confusion with its isomers.

Synonyms:

CAS Number: 104847-07-6[1][2][4]

Molecular Formula: C₁₂H₁₇NO[2][4]

Molecular Weight: 191.27 g/mol [2][4]

Table 1: Core Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | N-(tert-butyl)-2-methylbenzamide | |

| CAS Number | 104847-07-6 | [1][2][4] |

| Molecular Formula | C₁₂H₁₇NO | [2][4] |

| Molecular Weight | 191.27 g/mol | [2][4] |

Physicochemical Properties

Understanding the physical and chemical properties of N-tert-Butyl-2-methylbenzamide is essential for its handling, application in reactions, and purification. While experimentally determined data for this specific compound is not widely published, properties can be inferred from closely related structures and supplier information. It is described as a solid at room temperature.[2]

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | [2] |

| Melting Point | Data not available | For the related compound N-tert-butylbenzamide, the melting point is 133-135 °C.[5] |

| Boiling Point | Data not available | For the related compound N-methylbenzamide, the boiling point is 167 °C at 11 mmHg.[3] |

| Solubility | Insoluble in water | Based on the safety data sheet for the related N-tert-butylbenzamide.[5] |

Synthesis of N-tert-Butyl-2-methylbenzamide: A Validated Protocol

The synthesis of N-tert-butyl-2-methylbenzamide can be achieved through the amidation of 2-methylbenzoyl chloride with tert-butylamine. This is a standard and reliable method for the formation of N-substituted benzamides.

Reaction Principle

The synthesis involves the nucleophilic acyl substitution of the highly reactive acyl chloride with the primary amine, tert-butylamine. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the stable amide product.

Experimental Protocol

Materials:

-

2-Methylbenzoyl chloride

-

tert-Butylamine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine or pyridine (as a base to neutralize the HCl byproduct)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzoyl chloride (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Amine and Base: To the cooled solution, add triethylamine (1.1 equivalents) followed by the slow, dropwise addition of tert-butylamine (1.1 equivalents). The addition of the amine is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude N-tert-Butyl-2-methylbenzamide can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Sources

An In-depth Technical Guide to the Solubility of N-t-Butyl-2-methylbenzamide in Organic Solvents

Abstract

Introduction: The Significance of Solubility in the Lifecycle of a Chemical Entity

In the journey of a chemical compound from laboratory synthesis to industrial application, solubility is a cornerstone physical property that dictates its viability and processability. For a molecule like N-t-Butyl-2-methylbenzamide, its solubility profile impacts:

-

Chemical Synthesis: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts. A solvent in which reactants are sufficiently soluble is often a prerequisite for a successful chemical transformation.

-

Purification and Crystallization: The process of isolating and purifying a compound to the high standards required, particularly in the pharmaceutical industry, heavily relies on solubility differences. Crystallization, a common and effective purification technique, is contingent on selecting a solvent system where the compound of interest has moderate solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

-

Formulation Development: In the context of drug development, the solubility of an API is a key determinant of its bioavailability. For formulation scientists, understanding the solubility in various excipients and solvent systems is crucial for designing effective delivery mechanisms.

This guide will provide a detailed exploration of the factors governing the solubility of this compound and the methodologies to quantify it.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution process can be conceptualized as a three-step thermodynamic process:

-

Solute-solute interaction disruption: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.

-

Solvent-solvent interaction disruption: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Solute-solvent interaction formation: Energy is released when the solute and solvent molecules interact.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For dissolution to be favorable, the energy released in the third step should ideally compensate for the energy consumed in the first two steps.

The molecular structure of this compound offers several clues to its expected solubility:

-

Amide Functional Group: The amide group (-CONH-) is polar and capable of acting as both a hydrogen bond donor (from the N-H bond) and a hydrogen bond acceptor (at the carbonyl oxygen). This suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Aromatic Ring: The benzene ring is nonpolar and will contribute to solubility in nonpolar and moderately polar solvents through van der Waals interactions.

-

tert-Butyl Group: This bulky, nonpolar alkyl group will enhance solubility in nonpolar solvents and may sterically hinder some solute-solvent interactions.

-

Methyl Group: The ortho-methyl group can influence the planarity of the molecule and may have a minor impact on crystal packing and, consequently, solubility.

Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made.

Predicted Solubility Profile of this compound

While quantitative data is not available, a qualitative assessment based on chemical principles can guide solvent screening. The following table provides a template for researchers to populate with their own experimental data, along with a predicted solubility ranking.

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | High | The small, polar methanol can effectively form hydrogen bonds with the amide group. |

| Ethanol | High to Moderate | Similar to methanol, but the slightly larger alkyl chain may marginally reduce solvating efficiency. | |

| Isopropanol | Moderate | The bulkier isopropyl group can create steric hindrance, potentially lowering solubility compared to smaller alcohols. | |

| Polar Aprotic | Acetone | High | The polar carbonyl group of acetone can act as a strong hydrogen bond acceptor for the amide N-H. |

| Ethyl Acetate | Moderate | Possesses a polar ester group that can interact with the solute, but is less polar overall than acetone. | |

| Acetonitrile | Moderate | A polar solvent, but a weaker hydrogen bond acceptor than ketones and esters. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent with strong hydrogen bond accepting capabilities. | |

| Non-Polar | Toluene | Moderate to Low | The aromatic ring of toluene can interact favorably with the benzene ring of the solute. |

| Hexane | Low | As a non-polar aliphatic hydrocarbon, it is unlikely to effectively solvate the polar amide group. | |

| Chlorinated | Dichloromethane | Moderate | A versatile solvent with moderate polarity that can solvate a wide range of organic molecules. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative analytical method (e.g., UV-Vis spectrophotometry)

Experimental Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is generally recommended. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time intervals until the concentration of the dissolved solute remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

-

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. These approaches are becoming increasingly important in early-stage drug discovery for high-throughput screening of virtual compounds.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate chemical structure-derived descriptors with experimental solubility data. Machine learning algorithms are often employed to build these predictive models.[1][2]

-

Thermodynamic Models: Approaches like the mobile order theory can predict solubility based on the thermodynamic principles of dissolution, taking into account factors like hydrogen bonding.[3]

It is important to note that while predictive models are powerful tools, their accuracy is dependent on the quality and diversity of the training data. Experimental validation remains the gold standard for determining solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of the molecular interactions that govern solubility with a detailed, practical protocol for its experimental determination, researchers are well-equipped to generate the critical data needed for process optimization and formulation development. The principles and methodologies outlined herein are broadly applicable to a wide range of organic compounds, serving as a valuable resource for scientists in the chemical and pharmaceutical industries.

References

- Ruelle, P., & Kesselring, U. W. (1997). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Journal of Pharmaceutical Sciences, 86(2), 179-186.

- Hughes, L. J., et al. (2020).

- Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of N-t-Butyl-2-methylbenzamide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Introduction to N-t-Butyl-2-methylbenzamide

This compound is a substituted aromatic amide. Its molecular structure, featuring a benzamide core with a tert-butyl group on the nitrogen and a methyl group at the ortho position of the phenyl ring, suggests it is a solid at room temperature with a moderate molecular weight. The precise determination of its melting and boiling points is fundamental to its chemical identity, purity assessment, and the development of any potential applications, including in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 104847-07-6 | C₁₂H₁₇NO | 191.27 | Not available [1] | Not available [1] |

| N-tert-Butylbenzamide | 5894-65-5 | C₁₁H₁₅NO | 177.24 | 134-135[2] | Not available[3] |

| N-(tert-Butyl)-3-methylbenzamide | 176973-19-4 | C₁₂H₁₇NO | 191.27 | 111-112[4] | Not available |

| 2-Methylbenzamide | 527-85-5 | C₈H₉NO | 135.16 | 144-148 | 298 |

The lack of available data for this compound underscores the importance of robust experimental characterization for novel compounds. The data for related isomers highlight how minor structural changes can significantly influence physical properties.

Theoretical Framework: The Science of Phase Transitions

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. It is a characteristic physical property that provides a strong indication of a substance's identity and purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range of less than 1°C. The presence of impurities depresses and broadens this melting range, a phenomenon known as freezing-point depression.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is also a key indicator of a substance's identity and is highly dependent on the strength of intermolecular forces.

Experimental Determination of Melting Point

The accurate determination of the melting point requires a purified sample and a calibrated apparatus. Recrystallization is a standard technique for purifying solid organic compounds prior to analysis.

Protocol for Sample Purification: Recrystallization

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.

-

Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and briefly heat.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Protocol for Melting Point Determination (Capillary Method)

-

Sample Preparation: Place a small amount of the dry, purified crystals of this compound into a capillary tube, sealed at one end, to a depth of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample has melted (the upper end of the melting range).

Diagram 1: Workflow for Melting Point Determination

Caption: A schematic overview of the process for purifying a solid sample and subsequently determining its melting point range.

Experimental Determination of Boiling Point

Given that amides can be susceptible to decomposition at high temperatures, determining the boiling point requires careful consideration of the technique, with vacuum distillation being a preferred method for high-boiling compounds.

Protocol for Boiling Point Determination (Distillation Method)

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer placed correctly (with the top of the bulb level with the side arm of the distillation head), and a receiving flask.

-

Sample Addition: Place the liquid sample of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: As the liquid boils and the vapor rises, the temperature on the thermometer will increase. The boiling point is the constant temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected.

-

Pressure Correction: If the distillation is performed at a pressure other than atmospheric pressure (760 mmHg), a nomograph should be used to correct the observed boiling point to the normal boiling point.

Diagram 2: Decision Tree for Boiling Point Measurement

Caption: A logical workflow for selecting the appropriate method for boiling point determination based on the thermal stability of the compound.

Safety Precautions